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Compound of Interest

Compound Name: 2-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B321519 Get Quote

Comprehensive Characterization Guide: 2-Chlorophenyl 5-bromo-2-furoate

Executive Summary
The accurate characterization of 2-Chlorophenyl 5-bromo-2-furoate (CAS: 494830-75-0) is a

critical quality gate in the synthesis of bioactive furoate derivatives. This compound features a

dual-halogenated motif (aryl chloride and heteroaryl bromide) linked by a labile ester bond. This

guide provides a definitive protocol for structural validation, emphasizing the discrimination of

halogen regio-isomers and the assessment of hydrolytic stability.

Synthetic Context & Impurity Profile
To interpret spectroscopic data effectively, one must understand the genesis of the sample.

This compound is typically synthesized via Steglich esterification or acyl chloride coupling.

Primary Impurities to Monitor:

5-Bromo-2-furoic acid: Result of hydrolysis (Broad singlet ~11-13 ppm in

H NMR).

2-Chlorophenol: Unreacted starting material (Distinct phenolic odor, broad singlet ~5.5 ppm).

Dicyclohexylurea (DCU): If Steglich conditions are used (Insoluble precipitate, multiplet ~1-2

ppm).
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Figure 1: Synthesis & Fragmentation Workflow
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Caption: Workflow depicting the synthesis pathway and potential degradation products that

must be identified during spectroscopic characterization.

Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Operational Directive: Use DMSO-d

or CDCl

as the solvent. DMSO-d

is preferred if the sample contains polar impurities (acids), while CDCl

offers better resolution for the aromatic region. H NMR (400 MHz, CDCl

) Reference Standards:
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Justification

7.45 - 7.50 Doublet (d) 1H Ar-H3

Ortho to Chlorine

(Deshielded by -I

effect of Cl)

7.25 - 7.30 Doublet (d) 1H Furan-H3

Beta to Carbonyl

(Anisotropic

deshielding)

7.15 - 7.22 Multiplet (m) 2H Ar-H5, H6

Meta/Para

positions

(Overlapping

signals)

7.05 - 7.10 Triplet (t) 1H Ar-H4 Para to Chlorine

6.65 Doublet (d) 1H Furan-H4

Beta to Bromine

(Resonance

shielding

dominates)

Coupling Constants (

values):

Furan Ring (

): ~3.5 Hz. This sharp doublet is diagnostic for 2,5-disubstituted furans.

Aromatic Ring (

): ~8.0 Hz.

Expert Insight:
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The Furan Doublets: The key to confirming the 5-bromo substitution is the loss of the H5

signal (typically ~7.6 ppm in unsubstituted furoates) and the simplification of the H3/H4

signals into two clean doublets. If you see a triplet or a doublet of doublets in the furan

region, your bromination is incomplete.

C NMR (100 MHz, CDCl

) Key Signals:

Carbonyl (C=O): ~156 ppm. (Ester carbonyl).[1][2][3]

Furan C2 (Ipso to C=O): ~145 ppm.

Furan C5 (Ipso to Br): ~125 ppm. (Upfield shift due to Heavy Atom Effect of Br).

Aromatic C-Cl: ~128 ppm.

Aromatic C-O: ~148 ppm.

Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) on neat solid.

Diagnostic Bands:
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Wavenumber (cm

)
Vibration Mode Significance

1735 - 1750 (C=O) Ester
Sharp, strong band.

Confirming ester formation.[4]

3100 - 3150 (C-H) Furan

Weak, sharp stretch.

Characteristic of

heteroaromatics.

1580, 1475 (C=C) Aromatic
Skeletal vibrations of the

benzene/furan rings.

1150 - 1200 (C-O-C) Strong ester stretch.

740 - 760 (C-H) o-sub
Ortho-substituted benzene ring

out-of-plane bending.

Mass Spectrometry (MS)
Technique: GC-MS (EI) or LC-MS (ESI+). Molecular Formula: C

H

BrClO

Exact Mass: ~315.9 (for

Br,

Cl)

Isotopic Pattern Analysis (Crucial Validation Step): This compound contains one Bromine and

one Chlorine atom.[3][4][5] The isotopic pattern is the primary fingerprint for identity.

M+ (Nominal Mass): 316 (

Br,

Cl)
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M+2: 318 (Mixture of

Br/

Cl and

Br/

Cl)

M+4: 320 (

Br,

Cl)

Expected Intensity Ratio:

M : M+2 : M+4

3 : 4 : 1

Explanation: The natural abundance of

Br:

Br is ~1:1, and

Cl:

Cl is ~3:1. The combination yields this distinct "step-down" pattern.

Fragmentation (EI Mode):

[M]

: Molecular ion (316/318/320).

[M - OC

H
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Cl]

: Loss of chlorophenoxy group

Furoyl cation (m/z ~173/175). This is the base peak in many furoate esters.

[M - CO]

: Loss of carbonyl from the furoyl cation

Furan cation (m/z ~145/147).

Quality Control & Purity Assay
HPLC Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m).

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: Acetonitrile.

Gradient: 50% B to 95% B over 10 minutes.

Detection: UV @ 254 nm (Aromatic

-

*) and 280 nm.

Acceptance Criteria:

Purity: >98.0% (Area under curve).

Retention Time: The ester will be significantly less polar than the parent acid or phenol,

eluting later in the gradient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b321519#spectroscopic-data-for-2-chlorophenyl-5-
bromo-2-furoate-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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